3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound is classified as a pyrazole derivative, which contains both a tetrahydro-2H-pyran group and boron-containing dioxaborolane moieties. Its molecular formula is with a molecular weight of approximately 354.25 g/mol .
The synthesis of 3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically follows a multi-step synthetic route:
The molecular structure of 3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole features:
The compound's structural representation can be depicted using SMILES notation: CC1(C)OB(C2=CN(C3CCCCO3)N=C2)OC1(C)C .
The compound undergoes various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with various biological targets:
The physical properties of this compound include:
Chemical properties include:
Relevant analytical data includes:
Spectroscopic data (e.g., NMR) provides insights into its structural integrity and purity levels .
3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several notable applications:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7